molecular formula C11H12O3 B1355413 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 92016-93-8

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1355413
CAS RN: 92016-93-8
M. Wt: 192.21 g/mol
InChI Key: QWTOSVJYKMLFEP-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The compound is solid in its physical form . The IUPAC name for this compound is 2-(2-methoxyphenyl)cyclopropanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13) . The canonical SMILES structure is COC1=CC=CC=C1C2CC2C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.21 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 192.078644241 g/mol . The topological polar surface area is 46.5 Ų . The compound has a complexity of 227 .

Scientific Research Applications

Synthesis and Application in Flavor Chemistry

Lu Xin-y (2013) synthesized 2-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, a variant of the target compound, from 2-methoxystyrene. This synthesis provides a potential route for large-scale production and could have applications in flavor chemistry due to its novel tobacco flavor characteristics (Lu Xin-y, 2013).

Antiproliferative Activity

J. Lu et al. (2021) synthesized a compound related to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, showing significant inhibitory activity against some cancer cell lines. This highlights the compound's potential in developing anticancer therapies (J. Lu et al., 2021).

Antimicrobial and Antioxidant Studies

K. Raghavendra et al. (2016) conducted antimicrobial and antioxidant studies on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, related to the target compound. The study revealed significant antibacterial and antifungal properties, as well as profound antioxidant potential (K. Raghavendra et al., 2016).

Spectroscopic and Calorimetric Studies

H. Ikeda et al. (2003) investigated 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane, closely related to the target compound, through photoinduced electron transfer photoreactions. These studies are essential for understanding the compound's chemical properties and reactivity (H. Ikeda et al., 2003).

Stereocontrolled Synthesis

M. Baird et al. (2001) explored the stereocontrolled synthesis of compounds similar to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This research is significant for creating specific stereochemical configurations in pharmaceuticals and chemical products (M. Baird et al., 2001).

Oxidation Studies

M. Bietti and A. Capone (2008) studied the one-electron oxidation of compounds structurally similar to 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This research is crucial for understanding the compound's stability and reactivity under oxidative conditions (M. Bietti & A. Capone, 2008).

Safety And Hazards

Specific safety and hazard information for “2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid” is not available in the sources I found .

properties

IUPAC Name

2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTOSVJYKMLFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553514
Record name 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

CAS RN

92016-93-8
Record name 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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